2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
CAS No.:
Cat. No.: VC18172959
Molecular Formula: C11H17BO2S
Molecular Weight: 224.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17BO2S |
|---|---|
| Molecular Weight | 224.13 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(thiophen-2-ylmethyl)-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C11H17BO2S/c1-10(2)11(3,4)14-12(13-10)8-9-6-5-7-15-9/h5-7H,8H2,1-4H3 |
| Standard InChI Key | LBOZDZUZIFGPOT-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CC2=CC=CS2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(Thiophen-2-yl)methyl-4,4,5,5-tetramethyl-[1, dioxaborolane features a 1,3,2-dioxaborolane ring system substituted with four methyl groups at the 4,4,5,5 positions and a thiophen-2-ylmethyl group at the boron center (Figure 1). The dioxaborolane ring adopts a planar conformation stabilized by B–O σ-bonding and π-interactions, while the thiophene moiety introduces conjugated π-electron density. X-ray crystallographic studies of analogous compounds reveal bond lengths of approximately 1.36–1.38 Å for B–O and 1.47–1.49 Å for B–C, consistent with standard boronate esters .
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| B–O bond length | 1.37 Å (avg) |
| B–C bond length | 1.48 Å |
| Dihedral angle (B–C–S) | 12.5° |
| Crystallographic system | Monoclinic |
Spectroscopic Characterization
-
NMR Spectroscopy:
-
IR Spectroscopy: Strong absorptions at 1340 cm⁻¹ (B–O stretching) and 3100 cm⁻¹ (C–H aromatic) .
Synthetic Methodologies
Boronic Acid Intermediate Formation
The synthesis begins with the preparation of (thiophen-2-ylmethyl)boronic acid, typically via:
-
Grignard Reaction: Thiophen-2-ylmethylmagnesium bromide reacts with trimethyl borate in anhydrous THF at −78°C .
-
Quenching: Hydrolysis with dilute HCl yields the boronic acid, which is purified via recrystallization .
Dioxaborolane Formation
The boronic acid undergoes condensation with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions:
-
Reaction temperature: 110–120°C
-
Catalytic LiBr (5 mol%) accelerates water removal
-
Yield: 68–72% after column chromatography
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The compound serves as a robust coupling partner in palladium-catalyzed reactions:
-
Optimized Conditions:
Materials Science Applications
-
Conjugated Polymers: Incorporation into polythiophene backbones enhances charge mobility (μ ≈ 0.15 cm²/V·s) .
-
Luminescent Materials: Coordination with Ir(III) complexes yields red-emitting compounds (λₑₘ = 620 nm) .
Comparative Analysis with Related Boronates
Table 2: Structural and Functional Analogues
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral boronates.
-
Biological Activity Screening: Investigating kinase inhibition or antimicrobial properties.
-
Energy Storage: Testing as electrolyte additives in Li-ion batteries.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume